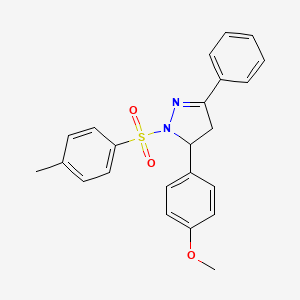
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate, the primary excitatory neurotransmitter in the central nervous system. TFB-TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide acts as a competitive inhibitor of EAATs, binding to the glutamate binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
Studies have shown that N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can effectively block the uptake of glutamate by EAATs, leading to increased extracellular glutamate levels and excitotoxicity. This mechanism has been implicated in the pathogenesis of several neurological disorders, including epilepsy, stroke, and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is its potency and selectivity for EAATs. This allows for specific inhibition of glutamate uptake without affecting other neurotransmitter systems. However, N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for research on N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide. One area of focus is the development of more stable and soluble analogs of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide that can be used in a wider range of experimental conditions. Another area of research is the investigation of the potential therapeutic applications of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide in neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide and its effects on neuronal function and survival.
Synthesis Methods
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide involves the reaction of 4-(trifluoromethyl)benzoyl chloride with N-(1-ethyl-2-oxoindolin-5-yl)amine in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide in high purity.
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has been widely used in scientific research to investigate the role of EAATs in various neurological disorders. Studies have shown that N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can effectively block the uptake of glutamate by EAATs, leading to increased extracellular glutamate levels and excitotoxicity. This mechanism has been implicated in the pathogenesis of several neurological disorders, including epilepsy, stroke, and traumatic brain injury.
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-2-23-15-8-7-14(9-12(15)10-16(23)24)22-17(25)11-3-5-13(6-4-11)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOHDMWKDDJVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2685211.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide](/img/structure/B2685212.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)


![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride](/img/structure/B2685225.png)

![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)

![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685231.png)
![3-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-one](/img/structure/B2685232.png)
